molecular formula C8H8Cl2 B177171 4-Chloro-1-(chloromethyl)-2-methylbenzene CAS No. 16470-09-0

4-Chloro-1-(chloromethyl)-2-methylbenzene

Cat. No.: B177171
CAS No.: 16470-09-0
M. Wt: 175.05 g/mol
InChI Key: QDXAXXIPBMVWOH-UHFFFAOYSA-N
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Description

4-Chloro-1-(chloromethyl)-2-methylbenzene, also known as 4-chlorobenzyl chloride, is an organic compound with the molecular formula C8H8Cl2. It is a derivative of toluene, where the methyl group is substituted with a chloromethyl group and a chlorine atom is attached to the benzene ring. This compound is used in various chemical reactions and industrial applications due to its reactivity and functional groups.

Scientific Research Applications

4-Chloro-1-(chloromethyl)-2-methylbenzene is utilized in various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.

    Industry: Used in the production of agrochemicals, dyes, and polymers.

Future Directions

A novel compound, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, was prepared by a rational and short two-step synthesis from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate via 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one . This compound is a convenient intermediate for various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines, which may be of interest as substances with useful pharmacological properties . This suggests potential future directions for the use of 4-Chloro-1-(chloromethyl)-2-methylbenzene in the synthesis of new compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-1-(chloromethyl)-2-methylbenzene can be synthesized through several methods. One common method involves the chlorination of 4-methylbenzyl chloride. The reaction typically uses chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction is carried out in a continuous flow reactor to maintain consistent quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(chloromethyl)-2-methylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH), potassium hydroxide (KOH), and various nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Substitution Reactions: Products include substituted benzyl derivatives.

    Oxidation Reactions: Products include benzaldehyde or benzoic acid derivatives.

    Reduction Reactions: Products include toluene derivatives.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(chloromethyl)-2-methylbenzene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The presence of the chlorine atom on the benzene ring also influences the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1-(chloromethyl)benzene: Similar structure but lacks the methyl group.

    4-Chloro-1-methylbenzene: Similar structure but lacks the chloromethyl group.

    4-Chloro-2-methylbenzyl chloride: Similar structure with different substitution pattern.

Uniqueness

4-Chloro-1-(chloromethyl)-2-methylbenzene is unique due to the presence of both a chloromethyl group and a chlorine atom on the benzene ring, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and industrial applications.

Properties

IUPAC Name

4-chloro-1-(chloromethyl)-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2/c1-6-4-8(10)3-2-7(6)5-9/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDXAXXIPBMVWOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90510709
Record name 4-Chloro-1-(chloromethyl)-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90510709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16470-09-0
Record name 4-Chloro-1-(chloromethyl)-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90510709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Step A In a manner similar to the method described in Example 57 Step A, 4-chloro-2-methylbenzyl alcohol (PLATTE) (1.69 g, 11 mmol) was reacted with thionyl chloride (20 mL) to give 4-chloro-2-methylbenzyl chloride as a colorless oil (1.83 g, 97%).
Quantity
1.69 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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